molecular formula C7H14N2O B176132 2-(Piperidin-4-yl)acetamide CAS No. 184044-10-8

2-(Piperidin-4-yl)acetamide

Cat. No.: B176132
CAS No.: 184044-10-8
M. Wt: 142.2 g/mol
InChI Key: NWVSHHSCDXUYRS-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)acetamide is a chemical compound that features a piperidine ring attached to an acetamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities. It is known for its role as an inhibitor of soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxyeicosatrienoic acids, which are potent endogenous anti-inflammatory mediators .

Mechanism of Action

Target of Action

The primary target of 2-(Piperidin-4-yl)acetamide is the soluble epoxide hydrolase (sEH) . sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators . By inhibiting sEH, this compound helps to stabilize EETs, enhancing their anti-inflammatory effects .

Mode of Action

This compound acts as a potent inhibitor of sEH . It interacts with the enzyme, preventing it from metabolizing EETs into less biologically active dihydroxyeicosatrienoic acids . This inhibition leads to an increase in the levels of EETs, which can exert their anti-inflammatory effects more effectively .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the metabolism of EETs. Under normal conditions, sEH metabolizes EETs into dihydroxyeicosatrienoic acids . The inhibition of seh by this compound prevents this metabolism, leading to an increase in eet levels . The increase in EETs can then exert anti-inflammatory effects, affecting downstream inflammatory pathways .

Pharmacokinetics

It is known that many potent seh inhibitors (sehi), including this compound, contain highly lipophilic substituents, which can limit their availability

Result of Action

The primary result of the action of this compound is an increase in the levels of EETs due to the inhibition of sEH . This leads to enhanced anti-inflammatory effects, as EETs are potent endogenous anti-inflammatory mediators . A selected compound of this compound displayed anti-inflammatory effects with higher effectiveness than the reference sEHI, TPPU .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-yl)acetamide typically involves the acylation of piperidine derivatives. One common method includes the reaction of piperidine with acetic anhydride or acetyl chloride under basic conditions to form the acetamide derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the generated acid .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

2-(Piperidin-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly soluble epoxide hydrolase, which plays a role in inflammatory processes.

    Medicine: Due to its anti-inflammatory properties, it is being investigated for potential therapeutic applications in treating pain and inflammatory diseases.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

    2-(Piperidin-4-yl)ethanol: Similar structure but with an alcohol group instead of an acetamide.

    2-(Piperidin-4-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an acetamide.

    N-(Piperidin-4-yl)acetamide: Similar structure but with the nitrogen atom directly attached to the acetamide group.

Uniqueness: 2-(Piperidin-4-yl)acetamide is unique due to its specific inhibition of soluble epoxide hydrolase, which is not a common feature among its analogs. This specificity makes it a valuable compound in the development of anti-inflammatory drugs .

Properties

IUPAC Name

2-piperidin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-7(10)5-6-1-3-9-4-2-6/h6,9H,1-5H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVSHHSCDXUYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622227
Record name 2-(Piperidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184044-10-8
Record name 4-Piperidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184044-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Piperidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-4-yl)acetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do 2-(Piperidin-4-yl)acetamide derivatives exert their anti-inflammatory effects?

A: Research suggests that 2-(Piperidin-4-yl)acetamides function as potent inhibitors of soluble epoxide hydrolase (sEH) []. sEH is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators possessing anti-inflammatory and analgesic properties. By inhibiting sEH, these compounds prevent the degradation of EETs, thereby increasing their levels and promoting their beneficial effects in inflammatory conditions [].

Q2: Can modifications to the this compound scaffold influence its activity and selectivity towards different targets?

A: Yes, structure-activity relationship (SAR) studies have demonstrated that modifications to the this compound scaffold significantly impact its activity and selectivity []. For instance, while hydrophobic properties on the molecule's surface generally favor both melanin-concentrating hormone receptor 1 (MCH-R1) antagonism and hERG blocking activity, the presence of polar or electronegative groups can diminish these activities []. This highlights the potential for targeted structural modifications to enhance desirable activities while minimizing off-target effects.

Q3: What are the limitations of some this compound derivatives as drug candidates and how are researchers addressing them?

A: One challenge encountered with some this compound derivatives is their potential for hERG channel blocking activity []. The hERG channel plays a crucial role in cardiac repolarization, and its blockage can lead to serious cardiac arrhythmias. To mitigate this risk, researchers are focusing on structural modifications that minimize hERG interaction while retaining the desired biological activity []. This involves understanding the specific pharmacophores responsible for hERG binding and designing molecules that circumvent these interactions.

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